![molecular formula C18H18ClF3N4OS B2881887 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1172106-35-2](/img/structure/B2881887.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N4OS and its molecular weight is 430.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymeric Coordination Complexes
Compounds involving tautomeric amidines and interactions with various derivatives can lead to the formation of mixtures of pyrimidine and piperidone derivatives, as well as polymeric coordination complexes. These complexes are characterized by spectroscopy, mass spectrometry, elemental analysis, and X-ray crystal analysis, indicating their potential in material science and coordination chemistry (Klimova et al., 2013).
Potential Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines has identified them as active mediator release inhibitors, suggesting their potential as antiasthma agents. The synthesis involves reacting arylamidines with specific reagents to produce pyrimidinones, which are then further modified to yield the active compounds. These findings underscore the potential of pyrimidine derivatives in pharmaceutical applications targeting asthma (Medwid et al., 1990).
Thrombin Inhibitors
The development of 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors highlights the role of specific substituents in enhancing pharmaceutical efficacy. Through modifications at various positions on the core structure, researchers have identified compounds with significant potency, demonstrating the importance of structural analogs in the design of new therapeutic agents (Lee et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.
Mode of Action
It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition can lead to a decrease in the synthesis of DNA, which can have significant effects on rapidly dividing cells.
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn affects the synthesis of DNA. This can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
Result of Action
The inhibition of Thymidylate synthase by this compound can lead to a decrease in DNA synthesis. This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4OS/c19-13-5-4-12(18(20,21)22)8-14(13)25-16(27)10-28-17-9-15(23-11-24-17)26-6-2-1-3-7-26/h4-5,8-9,11H,1-3,6-7,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPDOZDZWBFVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.